molecular formula C18H20N4O2S B8756338 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE CAS No. 131634-44-1

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE

Cat. No.: B8756338
CAS No.: 131634-44-1
M. Wt: 356.4 g/mol
InChI Key: KHIZGIFPTFEOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group attached to an indazole ring, which is further substituted with a 4-methylpiperazine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.

    Attachment of the 4-Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the sulfonylated indazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, targeting the sulfonyl group or other reducible functionalities.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE is largely dependent on its interaction with specific molecular targets. The benzenesulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The indazole ring system is known to interact with nucleic acids and proteins, influencing cellular processes. The 4-methylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar compounds to 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE include:

These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.

Properties

CAS No.

131634-44-1

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)indazole

InChI

InChI=1S/C18H20N4O2S/c1-20-11-13-21(14-12-20)18-16-9-5-6-10-17(16)22(19-18)25(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

KHIZGIFPTFEOLM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.